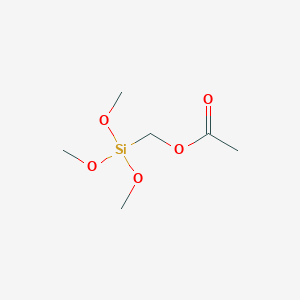
Acetoxymethyltrimethoxysilane
Cat. No. B1592847
Key on ui cas rn:
65625-39-0
M. Wt: 194.26 g/mol
InChI Key: IJQHYEFNLXHUGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08692012B2
Procedure details


Example 2 was repeated using sodium acetate (312 g, 3.81 mol) and (chloromethyl)trimethoxysilane (563 g, 3.30 mol) as starting materials, tetrabutylphosphonium bromide (22.46 g, 66.2 mmol) as catalyst and methyl laurate (525 mL) as solvent. Before the silane was added, the other components were mixed and incipiently stripped at 116° C./4 mbar (for drying, 16 g of distillate). The silane was metered in at 120° C. over 2 hours, the mixture was heated at 120° C. for a further 4 hours and then distilled at 10-11 mbar (head), 74-76° C. (head) and 88-122° C. (pot) through a packed column (20 cm) to obtain 608 g (3.13 mol, 95% of theory) of (acetoxymethyl)trimethoxysilane in the distillate; purity 98.6% (GC area %). The solvent then started to pass over at 3.1 mbar (head), 113° C. (head) and 128° C. (pot). By distilling over a small amount (about 10 g) of the solvent, the product (acetoxymethyl)trimethoxysilane was fully removed from the residue. The remaining solvent, sodium chloride, excess sodium acetate and the phase transfer catalyst (in the form of the bromide, chloride and acetate salt of tetrabutylphosphonium) remained in the residue.





Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+].Cl[CH2:7][Si:8]([O:13][CH3:14])([O:11][CH3:12])[O:9][CH3:10].[SiH4]>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC.C(OC)(=O)CCCCCCCCCCC>[C:1]([O:4][CH2:7][Si:8]([O:13][CH3:14])([O:11][CH3:12])[O:9][CH3:10])(=[O:3])[CH3:2] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
312 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
563 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC[Si](OC)(OC)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[SiH4]
|
Step Four
|
Name
|
|
|
Quantity
|
22.46 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC
|
Step Five
|
Name
|
|
|
Quantity
|
525 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CCCCCCCCCCC)(=O)OC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
the other components were mixed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
incipiently stripped at 116° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
4 mbar (for drying, 16 g of distillate)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled at 10-11 mbar (head), 74-76° C. (head) and 88-122° C. (pot) through a packed column (20 cm)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC[Si](OC)(OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 3.13 mol | |
| AMOUNT: MASS | 608 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
